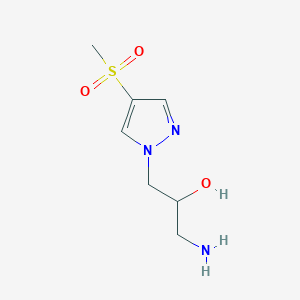

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a methylsulfonyl group and an amino alcohol side chain

Preparation Methods

The synthesis of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

Attachment of the Amino Alcohol Side Chain: The final step involves the reaction of the pyrazole derivative with an appropriate amino alcohol under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:

3-Aminopyrazoles: These compounds share the pyrazole ring but differ in their substituents and side chains.

4-Aminopyrazoles: Similar to 3-aminopyrazoles but with the amino group at a different position on the pyrazole ring.

5-Aminopyrazoles: These compounds have the amino group at the 5-position of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methylsulfonyl group and the amino alcohol side chain, which confer distinct chemical and biological properties .

Biological Activity

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methylsulfonyl group and an amino alcohol side chain. The synthesis typically involves:

- Formation of the Pyrazole Ring : Generated through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Methylsulfonyl Group : Achieved via sulfonation using methylsulfonyl chloride.

- Attachment of the Amino Alcohol Side Chain : Involves reacting the pyrazole derivative with an amino alcohol under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to inhibition or modulation of their activity, influencing various biological pathways.

Enzyme Inhibition

Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

Preliminary studies suggest potential anticancer activity, as compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells. For example, derivatives of pyrazole compounds have been shown to inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

The compound's structural features are indicative of possible anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in vitro and in vivo.

Study on Antioxidant Activity

A study investigated the antioxidant potential of related pyrazole derivatives, demonstrating significant protective effects against oxidative stress in cellular models. These findings suggest that this compound may exhibit similar benefits.

Pharmacological Profiling

In pharmacological studies, this compound has been tested for its effects on various cell lines, showing promise as a therapeutic agent due to its ability to modulate cell signaling pathways associated with disease progression.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring, methylsulfonyl group | Potential anticancer, anti-inflammatory |

| 3-Aminopyrazoles | Varying substituents | Enzyme inhibition |

| 4-Aminopyrazoles | Different amino positioning | Antioxidant activity |

Properties

IUPAC Name |

1-amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S/c1-14(12,13)7-3-9-10(5-7)4-6(11)2-8/h3,5-6,11H,2,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWHDXQFVFZBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.